molecular formula C21H24N4O5S3 B2496711 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887204-17-3

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2496711
CAS No.: 887204-17-3
M. Wt: 508.63
InChI Key: JVJVVLIIIUDCDK-UHFFFAOYSA-N
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Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a sulfonyl group and a sulfamoylbenzo[d]thiazol moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfonyl and sulfamoylbenzo[d]thiazol groups. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to changes in cell function, which may be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
  • 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzoate
  • 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzylamine

Uniqueness

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of sulfonyl and sulfamoylbenzo[d]thiazol groups makes it particularly interesting for research in medicinal chemistry and drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S3/c1-2-15-5-3-4-12-25(15)33(29,30)16-8-6-14(7-9-16)20(26)24-21-23-18-11-10-17(32(22,27)28)13-19(18)31-21/h6-11,13,15H,2-5,12H2,1H3,(H2,22,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJVVLIIIUDCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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